molecular formula C22H28N2O3S B3460384 4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide

4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B3460384
M. Wt: 400.5 g/mol
InChI Key: GZHHZPKPPLGXGR-UHFFFAOYSA-N
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Description

4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound with a molecular formula of C22H28N2O3S. This compound is known for its unique chemical structure, which includes a benzenesulfonamide group, a piperidine ring, and a phenylethyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a sulfonation reaction using benzenesulfonyl chloride and a base, such as triethylamine.

    Introduction of the Phenylethyl Group: The phenylethyl group is attached via a nucleophilic substitution reaction, where the piperidine nitrogen acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This method involves carrying out the reactions in large reactors, where the reactants are added in batches.

    Continuous Flow Processing: In this method, the reactants are continuously fed into the reactor, and the product is continuously removed. This method is often preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-ylethyl)-benzenesulfonamide
  • 4-chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)-benzenesulfonamide
  • N-(2-hydroxy-2-phenyl-ethyl)-4-methyl-benzenesulfonamide

Uniqueness

4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-19-10-12-21(13-11-19)28(26,27)24(17-14-20-8-4-2-5-9-20)18-22(25)23-15-6-3-7-16-23/h2,4-5,8-13H,3,6-7,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHHZPKPPLGXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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